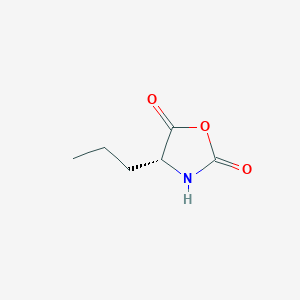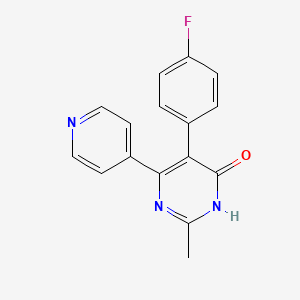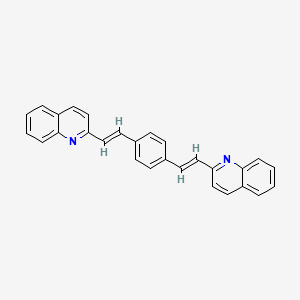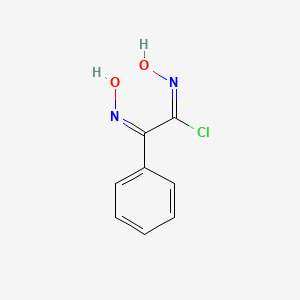
(1E,2Z)-N-hydroxy-2-(hydroxyimino)-2-phenylethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride is a synthetic organic compound that belongs to the class of imines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of N-hydroxy-2-phenylethanecarbonimidoyl chloride with hydroxylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as reaction time, temperature, and solvent choice. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science research.
Biology
In biological research, this compound may be investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors can provide insights into biological pathways and mechanisms.
Medicine
The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, (Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride can be utilized in the production of specialty chemicals, agrochemicals, and polymers. Its reactivity and versatility make it valuable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of (Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of target proteins. Additionally, the phenylethanecarbonimidoyl group may interact with hydrophobic pockets in proteins, modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-hydroxy-2-phenylethanecarbonimidoyl chloride
- N-hydroxyimino-2-phenylethanecarbonimidoyl chloride
- 2-phenylethanecarbonimidoyl chloride
Uniqueness
(Z,2E)-N-hydroxy-2-(N-hydroxyimino)-2-phenylethanecarbonimidoyl chloride is unique due to the presence of both hydroxyimino and phenylethanecarbonimidoyl groups. This dual functionality allows for a broader range of chemical reactions and applications compared to similar compounds. Its specific stereochemistry (Z,2E) also contributes to its distinct properties and reactivity.
Propriétés
Formule moléculaire |
C8H7ClN2O2 |
|---|---|
Poids moléculaire |
198.60 g/mol |
Nom IUPAC |
(1E,2Z)-N-hydroxy-2-hydroxyimino-2-phenylethanimidoyl chloride |
InChI |
InChI=1S/C8H7ClN2O2/c9-8(11-13)7(10-12)6-4-2-1-3-5-6/h1-5,12-13H/b10-7-,11-8+ |
Clé InChI |
FARFIAJORVWDPE-BDLVGCLISA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/O)/C(=N\O)/Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=NO)C(=NO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate](/img/structure/B11714474.png)
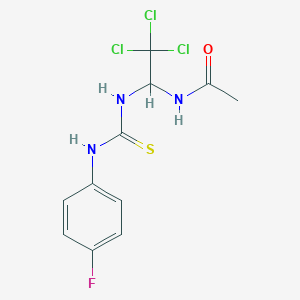

![[3-(Difluoromethyl)-1-ethyl-1H-pyrazol-4-yl]methanol](/img/structure/B11714496.png)
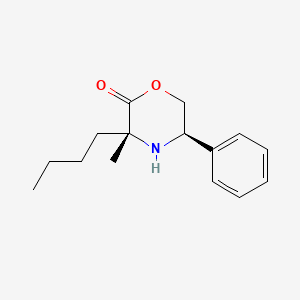
![6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)

![(S)-5-Bromo-7,8-difluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11714518.png)
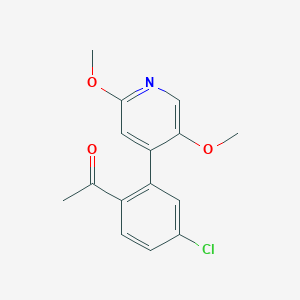
![(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714529.png)
